CID 12553100
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 12553100” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds. This compound is a unique compound with specific chemical and physical properties that make it of interest in various scientific fields.
Vorbereitungsmethoden
The preparation methods for CID 12553100 involve synthetic routes and reaction conditions that are carefully controlled to ensure the purity and yield of the compound. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Specific details on the synthetic routes and reaction conditions for this compound can be found in scientific literature and patents.
Analyse Chemischer Reaktionen
CID 12553100 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups present in the compound. Major products formed from these reactions can include derivatives with modified chemical and physical properties, which may have different applications in research and industry.
Wissenschaftliche Forschungsanwendungen
CID 12553100 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its effects on biological systems and its potential as a therapeutic agent. In medicine, it may be investigated for its pharmacological properties and potential use in drug development. In industry, it may be used in the production of materials or as a component in various products.
Wirkmechanismus
The mechanism of action of CID 12553100 involves its interaction with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and physiological responses. Detailed studies on the molecular targets and pathways involved can provide insights into the compound’s biological activity and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
CID 12553100 can be compared with other similar compounds to highlight its uniqueness Similar compounds may have similar chemical structures or properties, but differences in functional groups or molecular configurations can lead to variations in their biological activities and applications
Conclusion
This compound is a unique compound with diverse applications in scientific research and industry. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its properties and potential uses. Further research on this compound can lead to new discoveries and advancements in various fields.
Eigenschaften
Molekularformel |
C16H32Si4 |
---|---|
Molekulargewicht |
336.76 g/mol |
InChI |
InChI=1S/C16H32Si4/c1-18(2,3)16(19(4,5)6,20(7,8)9)17-15-13-11-10-12-14-15/h10-14H,1-9H3 |
InChI-Schlüssel |
VCCCETASPJSQNB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si]C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.